molecular formula C11H15NO4 B14900628 2-(Furan-3-carboxamido)-2-methylpentanoic acid

2-(Furan-3-carboxamido)-2-methylpentanoic acid

Cat. No.: B14900628
M. Wt: 225.24 g/mol
InChI Key: PXESCESKERVOKN-UHFFFAOYSA-N
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Description

2-(Furan-3-carboxamido)-2-methylpentanoic acid is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-carboxamido)-2-methylpentanoic acid typically involves the reaction of 2-furoic acid with an appropriate amine under specific conditions. One common method involves the use of microwave-assisted synthesis, where 2-furoic acid is reacted with furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC. The reaction is carried out in a microwave reactor at 90°C for about 10 minutes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-carboxamido)-2-methylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NBS/AIBN for bromination, reducing agents for hydrogenation, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the furan ring can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-(Furan-3-carboxamido)-2-methylpentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Furan-3-carboxamido)-2-methylpentanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Furan-3-carboxamido)-2-methylpentanoic acid include other furan derivatives such as:

  • Furan-2-carboxamide
  • Furan-3-carboxamide
  • Substituted furan-carboxamide derivatives

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique biological and chemical properties.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-(furan-3-carbonylamino)-2-methylpentanoic acid

InChI

InChI=1S/C11H15NO4/c1-3-5-11(2,10(14)15)12-9(13)8-4-6-16-7-8/h4,6-7H,3,5H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

PXESCESKERVOKN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(=O)O)NC(=O)C1=COC=C1

Origin of Product

United States

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